Dextilidine can be derived synthetically or potentially isolated from natural sources. The compound is classified under the broader category of opioid analgesics, which are substances that help relieve pain by acting on the opioid receptors in the brain. Its classification as a piperidine derivative places it among other important pharmacological agents that modulate pain and inflammation.
The synthesis of dextilidine typically involves several key steps that may include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalysts used. For instance, using a microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Dextilidine's molecular structure features a piperidine ring with various substituents that influence its activity. The precise molecular formula and structure can be represented as follows:
The structural representation typically includes:
The three-dimensional conformation of dextilidine can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
Dextilidine undergoes various chemical reactions that are crucial for its modification and functionalization:
Common reagents used in these reactions include:
These reactions facilitate the development of analogs with improved efficacy or reduced side effects.
Dextilidine exhibits its analgesic effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. The mechanism involves:
Pharmacodynamic studies reveal that dextilidine has a potency comparable to established opioid analgesics, making it a candidate for further therapeutic exploration.
Dextilidine's chemical properties include stability under specific conditions, reactivity towards electrophiles or nucleophiles, and the ability to form salts with acids or bases, which is essential for pharmaceutical formulations.
Relevant data on these properties can be obtained from standard chemical databases or experimental studies.
Dextilidine has potential applications in various fields:
Ongoing research aims to explore its full therapeutic potential while assessing safety profiles compared to traditional opioids.
Dextilidine, chemically designated as ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, is a chiral molecule with the molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol [1] [3]. Its pharmacological activity is critically dependent on its absolute stereochemistry, featuring two defined stereocenters: an S-configuration at the carbon bearing the phenyl group and an R-configuration at the dimethylamino-substituted carbon [2] [8]. This (1S,2R) configuration confers the compound's bioactivity, while its enantiomer, ent-dextilidine, is pharmacologically inert [2] [6].
The molecule integrates a cyclohexene ring with adjacent phenyl and ester substituents, creating a rigid scaffold essential for receptor interaction. The trans-orientation of the dimethylamino and phenyl groups optimizes binding to opioid receptors [3] [6]. Spectroscopic characterization confirms the compound’s optical activity, with a specific rotation denoted as (+) [3] [5].
Table 1: Structural Identifiers of Dextilidine
Identifier Type | Value |
---|---|
SMILES | CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2 |
InChI | InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m1/s1 |
InChIKey | WDEFBBTXULIOBB-WBVHZDCISA-N |
Melting Point | 56–58 °C |
Boiling Point | 354.2 ± 42.0 °C (Predicted) |
pKa | 8.26 ± 0.40 (Predicted) |
Pharmacologically, dextilidine acts as a prodrug, undergoing hepatic N-demethylation to form nortilidine—a potent μ-opioid receptor agonist. Nortilidine exhibits 100-fold greater receptor affinity (IC₅₀ = 110 nM) than the parent compound [3] [6]. This metabolic activation underpins dextilidine’s role in the racemic opioid tilidine, where it exclusively mediates analgesia [2] [8].
Dextilidine is systematically named following IUPAC conventions as ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate. It belongs to the chemical class of cyclohexene carboxylates and the pharmacotherapeutic class of opioid prodrugs [1] [4].
Key Nomenclature Variants:
Table 2: Regulatory and Database Identifiers
Registry System | Identifier |
---|---|
CAS Number | 32447-90-8 |
UNII | 2728MV084C |
ChemSpider ID | 27988 |
ChEBI ID | 77822 |
ECHA EC Number | 251-048-6 |
PubChem CID | 30131 |
The compound’s chemical taxonomy highlights its dual roles:
Dextilidine emerged from opioid research in the late 1960s, initially investigated as part of the racemic mixture tilidine (CAS 20380-58-9). Tilidine was developed as a synthetic analgesic to address the side-effect limitations of morphine-derived opioids [6] [8]. By the mid-1970s, studies revealed that tilidine’s analgesic activity resided exclusively in its (1S,2R)-enantiomer—dextilidine—while the (1R,2S)-enantiomer (ent-dextilidine) was inactive [2] [6].
Key Research Milestones:
Dextilidine’s inclusion in the International Nonproprietary Name (INN) system in the 1980s formalized its status as a distinct pharmacological entity. Its combination with naloxone (e.g., Valoron N®) aimed to mitigate abuse potential, though debates persist about this formulation’s efficacy [5] [6].
The compound remains clinically significant in specific regions (e.g., Germany, Switzerland) for moderate-to-severe pain, reflecting its optimized metabolic activation and stereospecific design [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1